molecular formula C20H25NO4 B13838031 6Alpha-Naltrexol-d4

6Alpha-Naltrexol-d4

Katalognummer: B13838031
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: JLVNEHKORQFVQJ-DFNWPKSTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6Alpha-Naltrexol-d4 is a deuterated analog of 6Alpha-Naltrexol, a primary metabolite of the opioid antagonist naltrexone. Naltrexone and its metabolites function as competitive antagonists at μ-opioid receptors (MORs), reversing or blocking the effects of opioids . The deuterated form (d4) incorporates four deuterium atoms, typically replacing hydrogens at metabolically vulnerable positions, to enhance metabolic stability and prolong half-life .

Eigenschaften

Molekularformel

C20H25NO4

Molekulargewicht

347.4 g/mol

IUPAC-Name

(4R,4aS,7S,7aR,12bS)-3-(cyclopropylmethyl)-6,6,7,7a-tetradeuterio-2,4,5,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol

InChI

InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15+,18-,19-,20+/m0/s1/i5D2,14D,18D

InChI-Schlüssel

JLVNEHKORQFVQJ-DFNWPKSTSA-N

Isomerische SMILES

[2H][C@]12[C@@](C(C[C@@]3([C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)CC6CC6)O)([2H])[2H])([2H])O

Kanonische SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 6Alpha-Naltrexol-d4 involves several steps, starting from the precursor naltrexoneThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Analyse Chemischer Reaktionen

6Alpha-Naltrexol-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 6Alpha-Naltrexol-d4 can yield naltrexone-d4, while reduction can produce various deuterated derivatives .

Wissenschaftliche Forschungsanwendungen

6Alpha-Naltrexol-d4 is widely used in scientific research due to its stable isotope labeling. In chemistry, it is used as a reference standard in analytical techniques such as NMR spectroscopy and mass spectrometry. In biology and medicine, it is employed in studies related to opioid receptor antagonism and the metabolism of naltrexone. The compound’s deuterium labeling allows for precise tracking and quantification in metabolic studies . Additionally, it has applications in the development of new therapeutic agents targeting opioid receptors .

Wirkmechanismus

The mechanism of action of 6Alpha-Naltrexol-d4 involves its interaction with opioid receptors in the central nervous system. As a neutral opioid antagonist, it binds to mu, kappa, and delta receptors without activating them, thereby blocking the effects of endogenous opioids. This action helps in studying the pharmacodynamics and pharmacokinetics of opioid receptor antagonists. The deuterium labeling does not significantly alter the compound’s mechanism of action but enhances its analytical properties .

Vergleich Mit ähnlichen Verbindungen

Potency in Opioid Antagonism

In morphine-dependent rhesus monkeys, naltrexone was 8-fold more potent than 6Alpha-Naltrexol and 71-fold more potent than 6Beta-Naltrexol in reversing opioid effects. All compounds showed similar efficacy as neutral antagonists without marked inverse agonism, even under conditions of increased MOR constitutive activity .

Comparison with Naloxone Derivatives

6Alpha-Naloxol, a metabolite of naloxone, shares structural similarities with 6Alpha-Naltrexol but differs in parent compound origin. Both exhibit comparable binding affinity to μ- and δ-opioid receptors as their parent drugs, though naloxone derivatives generally have shorter durations of action than naltrexone metabolites .

Metabolic and Pharmacokinetic Profiles

  • 6Alpha-Naltrexol : A major metabolite of naltrexone with reduced first-pass metabolism compared to the parent drug.
  • Deuterated Analogs : Deuteration in 6Alpha-Naltrexol-d4 is hypothesized to slow hepatic metabolism, extending half-life. This mirrors trends observed in deuterated drugs like 6Beta-Naltrexol-d4 glucuronide, which is designed for sustained activity .

Key Research Findings

In Vivo Antagonist Efficacy (Morphine-Dependent Models)

  • Naltrexone vs. Metabolites : In morphine-dependent monkeys, naltrexone (ED50: 0.0178 mg/kg) fully substituted for itself in drug discrimination assays, while 6Alpha- and 6Beta-Naltrexol required 8-fold and 71-fold higher doses, respectively .
  • MOR Constitutive Activity: No significant differences in Schild analysis (pA2 values) between morphine-dependent and nondependent states, suggesting neutral antagonism predominates over inverse agonism across all compounds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.